Cas no 127684-08-6 (7-Keto Cholesterol-d)
7-Keto Cholesterol-d Propiedades químicas y físicas
Nombre e identificación
-
- 7-Keto Cholesterol-d7
- 7-KETOCHOLESTEROL-25,26,26,26,27,27,27-D7
- 3ß-hydroxy-5-cholestene-7-one-d7
- 3?-hydroxy-5-cholestene-7-one-d7
- (3S,8S,9S,10R,13R,14S)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
- 3-HYDROXY-5-CHOLESTENE-7-ONE-D7
- SC 4722-d7
- 7-Oxocholesterol-d7
- Cholest-5-en-3-ol-7-one-d7
- 3-Hydroxycholest-5-en-7-one-d7
- (3)-3-Hydroxycholest-5-en-7-one-d7
- 3b-hydroxy-5-cholestene-7-one(d7)
- 3b-Hydroxycholest-5-en-7-one(d7)
- 5-cholesten-3 b-ol-7-one(d7)
- 7-oxo-5-Cholesten-3b-ol-7-one(d7)
- 7-Oxocholesterol(d7)
- 7-Keto Cholesterol-d
- 3b-hydroxy-5-cholestene-7-one(d7); 7-Oxocholesterol(d7); 7-oxo-5-Cholesten-3b-ol-7-one(d7); 5-cholesten-3 b-ol-7-one(d7); 3b-Hydroxycholest-5-en-7-one(d7)
- CS-0202285
- HY-113342S
- CFA68408
- PD085448
- 127684-08-6
- 7-Ketocholesterol-d7
- (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
- SCHEMBL26641652
- LMST01010005
- 7-oxo-cholest-5-en-3beta-ol(d7)
- DB-296788
- F91071
- J-005525
-
- Renchi: InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D
- Clave inchi: YIKKMWSQVKJCOP-KVZGVLACSA-N
- Sonrisas: C([2H])([2H])([2H])C([2H])(C([2H])([2H])[2H])CCC[C@@H](C)[C@H]1CC[C@H]2[C@H]3[C@H](CC[C@]12C)[C@@]4(C)CC[C@@H](CC4=CC3=O)O
Atributos calculados
- Calidad precisa: 407.37800
- Masa isotópica única: 407.378067864g/mol
- Recuento atómico isotópico: 7
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 5
- Complejidad: 663
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 7
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 7.5
- Superficie del Polo topológico: 37.3Ų
Propiedades experimentales
- Punto de fusión: 166-168°C
- PSA: 37.30000
- Logp: 6.56770
7-Keto Cholesterol-d Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Condiciones de almacenamiento:−20°C
7-Keto Cholesterol-d PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | K185052-1mg |
7-Keto Cholesterol-d7 |
127684-08-6 | 1mg |
$ 187.00 | 2023-09-07 | ||
| TRC | K185052-10mg |
7-Keto Cholesterol-d7 |
127684-08-6 | 10mg |
$ 1476.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H924124-1mg |
3?-hydroxy-5-cholestene-7-one-d7 |
127684-08-6 | 99% | 1mg |
¥3,121.20 | 2022-10-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H40000-5mg |
7-Keto Cholesterol-d7 |
127684-08-6 | 99% | 5mg |
¥19828.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H40000-10mg |
7-Keto Cholesterol-d7 |
127684-08-6 | 99% | 10mg |
¥14008.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H40000-1mg |
7-Keto Cholesterol-d7 |
127684-08-6 | 99% | 1mg |
¥1758.0 | 2023-09-07 | |
| MedChemExpress | HY-113342S-1mg |
7-Keto Cholesterol-d |
127684-08-6 | 98.4% | 1mg |
¥3900 | 2025-04-16 | |
| MedChemExpress | HY-113342S-5mg |
7-Keto Cholesterol-d |
127684-08-6 | 5mg |
¥25000 | 2023-03-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H130197-5mg |
7-Keto Cholesterol-d |
127684-08-6 | >99% | 5mg |
¥15197.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H130197-10mg |
7-Keto Cholesterol-d |
127684-08-6 | >99% | 10mg |
¥26946.90 | 2023-09-02 |
7-Keto Cholesterol-d Proveedores
7-Keto Cholesterol-d Literatura relevante
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos esteroides y derivados de esteroides Esteroides de colestano colesteroles y derivados
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos esteroides y derivados de esteroides colesteroles y derivados
Información adicional sobre 7-Keto Cholesterol-d
7-Keto Cholesterol-d: A Key Compound in Metabolic Research and Therapeutic Development
7-Keto Cholesterol-d, also referred to as CAS No. 127684-08-6, represents a critical compound in the field of lipid metabolism and biomedical research. This molecule, a derivative of cholesterol, has garnered significant attention due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role in modulating lipid homeostasis, offering new insights into the treatment of metabolic disorders such as diabetes and cardiovascular disease. The 7-Keto Cholesterol-d compound is particularly notable for its ability to act as a precursor in the biosynthesis of steroid hormones, making it a valuable tool for researchers exploring endocrine pathways.
The 7-Keto Cholesterol-d molecule is characterized by its structural similarity to cholesterol, with the key distinction being the presence of a double bond at the 7-position of the steroid ring. This modification alters its physicochemical properties, including solubility and reactivity, which are crucial for its biological activity. The CAS No. 127684-08-6 designation ensures that this compound is uniquely identified in scientific literature and databases, facilitating accurate referencing and reproducibility in research studies.
Recent advancements in analytical techniques have allowed for more precise characterization of 7-Keto Cholesterol-d. For instance, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These methods are essential for ensuring the quality of the compound, which is critical for both academic research and pharmaceutical development. The 7-Keto Cholesterol-d compound is often synthesized using advanced chemical methods, including catalytic hydrogenation and enzymatic conversion, which are optimized to maintain its structural integrity during the synthesis process.
One of the most promising applications of 7-Keto Cholesterol-d is its potential role in metabolic research. Studies published in 2023 have demonstrated that this compound may influence the activity of key enzymes involved in lipid metabolism, such as HMG-CoA reductase and ACAT. These findings suggest that 7-Keto Cholesterol-d could be a candidate for the development of novel therapies targeting dyslipidemia and related conditions. The CAS No. 127684-08-6 compound is also being investigated for its effects on insulin sensitivity, with preliminary data indicating a potential role in improving glucose metabolism in diabetic models.
Another area of interest is the use of 7-Keto Cholesterol-d in drug discovery. Researchers are exploring its potential as a lead compound for the development of anti-inflammatory and anti-atherosclerotic agents. The 7-Keto Cholesterol-d molecule's ability to modulate lipid signaling pathways makes it an attractive candidate for pharmaceutical applications. Recent studies have also highlighted its potential in neurodegenerative diseases, where lipid dysregulation is a common feature. These findings underscore the importance of continued research into the biological mechanisms of 7-Keto Cholesterol-d.
From a pharmacological perspective, the 7-Keto Cholesterol-d compound exhibits unique pharmacokinetic properties. Its solubility profile and metabolic stability are critical factors in determining its bioavailability and therapeutic efficacy. Researchers are actively working to optimize these properties through chemical modifications and formulation strategies. The CAS No. 127684-08-6 compound is also being evaluated for its potential as a biomarker in metabolic profiling studies, where its presence or absence could provide insights into the physiological state of an organism.
Environmental and safety considerations are also being addressed in the context of 7-Keto Cholesterol-d research. While this compound is not classified as a hazardous material, its synthesis and handling require adherence to standard laboratory protocols to ensure the safety of researchers and the integrity of experimental results. The 7-Keto Cholesterol-d compound is typically stored under controlled conditions to prevent degradation and maintain its potency for use in experiments.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the development of 7-Keto Cholesterol-d-based therapies. These partnerships are leveraging cutting-edge technologies such as high-throughput screening and computational modeling to accelerate the discovery process. The CAS No. 127684-08-6 compound is also being integrated into interdisciplinary research projects that explore its role in various biological systems, from cellular metabolism to systemic homeostasis.
As the field of biomedical research continues to evolve, the 7-Keto Cholesterol-d compound remains a focal point for innovation. Its unique properties and potential applications make it a valuable asset in the quest for new therapeutic strategies. The CAS No. 127684-08-6 designation ensures that this compound is accurately identified and utilized in scientific studies, contributing to the advancement of knowledge in lipid biology and metabolic health.
In conclusion, 7-Keto Cholesterol-d represents a significant advancement in the study of cholesterol derivatives and their biological implications. Its structural and functional properties make it a versatile tool for research and potential therapeutic development. The CAS No. 127684-08-6 compound continues to be a subject of intense investigation, with new discoveries likely to emerge as research methodologies and technologies advance. The ongoing exploration of 7-Keto Cholesterol-d underscores its importance in the broader context of biomedical science and its potential to impact human health in meaningful ways.
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